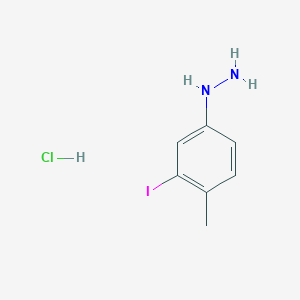
(3-Iodo-4-methylphenyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Iodo-4-methylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H10ClIN2 It is a derivative of hydrazine, where the hydrazine group is attached to a phenyl ring substituted with iodine and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-4-methylphenyl)hydrazine hydrochloride typically involves the iodination of 4-methylphenylhydrazine. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the phenyl ring. The reaction conditions often include the use of iodine or iodine monochloride as the iodinating agent, along with a suitable solvent such as acetic acid or ethanol. The reaction mixture is usually heated to facilitate the iodination process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes the nitration of toluene to form nitrotoluene, followed by reduction to form 4-methylphenylhydrazine. The final step involves the iodination of 4-methylphenylhydrazine to produce the desired compound. The industrial process is optimized for high yield and purity, with careful control of reaction parameters and purification steps.
化学反应分析
Types of Reactions
(3-Iodo-4-methylphenyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds or nitroso derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide, thiols, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azo compounds, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted phenylhydrazines.
科学研究应用
(3-Iodo-4-methylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, this compound is explored as a potential lead compound for the development of new drugs. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it valuable in various industrial applications.
作用机制
The mechanism of action of (3-Iodo-4-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets in biological systems. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The iodine atom may also contribute to the compound’s reactivity and binding affinity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
相似化合物的比较
Similar Compounds
- (4-Iodo-2-methylphenyl)hydrazine hydrochloride
- (3-Bromo-4-methylphenyl)hydrazine hydrochloride
- (3-Chloro-4-methylphenyl)hydrazine hydrochloride
Uniqueness
(3-Iodo-4-methylphenyl)hydrazine hydrochloride is unique due to the presence of the iodine atom at the 3-position of the phenyl ring. This substitution pattern imparts distinct chemical and physical properties compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s reactivity, binding interactions, and overall behavior in chemical and biological systems.
属性
分子式 |
C7H10ClIN2 |
|---|---|
分子量 |
284.52 g/mol |
IUPAC 名称 |
(3-iodo-4-methylphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C7H9IN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H |
InChI 键 |
RQDQYMOBVYPXGD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)NN)I.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


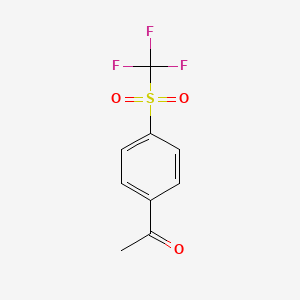
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11747038.png)
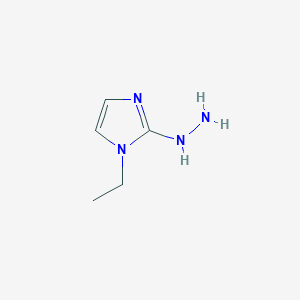
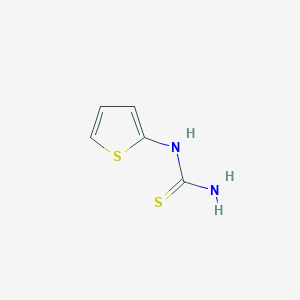
![(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-phenylpent-2-enoic acid](/img/structure/B11747063.png)
![3-methyl-1-(2-methylpropyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11747071.png)
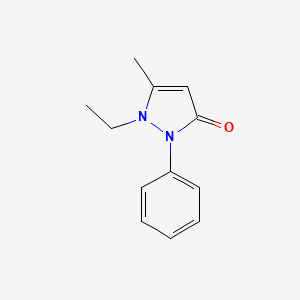
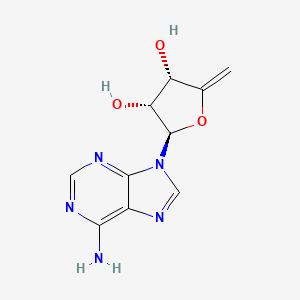

![N-[(4-ethoxyphenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11747092.png)
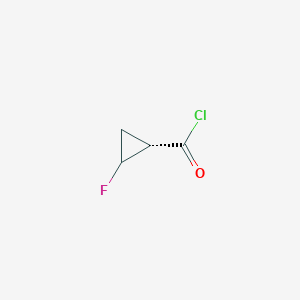
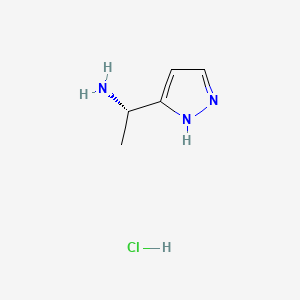
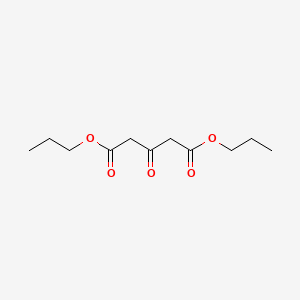
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747127.png)
